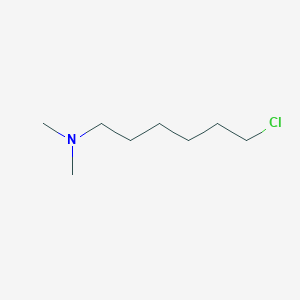

6-Chloro-N,N-dimethylhexan-1-amine

Description

6-Chloro-N,N-dimethylhexan-1-amine is a tertiary amine featuring a hexane backbone with a chlorine substituent at the sixth carbon and a dimethylamino group at the first position. Its molecular structure enables applications in advanced materials, particularly as a hydrophilic component in anion-exchange membranes (AEMs). For instance, it is copolymerized with fluorinated hydrophobic chains to form QPAF(C6)-4, a flexible and chemically stable membrane used in electrochemical devices . The compound’s chlorine atom enhances electrophilicity, while the dimethylamino group contributes to cationic conductivity, making it suitable for ion transport applications.

Properties

CAS No. |

82874-32-6 |

|---|---|

Molecular Formula |

C8H18ClN |

Molecular Weight |

163.69 g/mol |

IUPAC Name |

6-chloro-N,N-dimethylhexan-1-amine |

InChI |

InChI=1S/C8H18ClN/c1-10(2)8-6-4-3-5-7-9/h3-8H2,1-2H3 |

InChI Key |

HVDVDGGJUWKUJB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCCCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazine-Based Chlorinated Amines

Triazine derivatives, such as simazine (6-chloro-N,N′-diethyl-1,3,5-triazine-2,4-diamine) and atrazine (6-chloro-N,N′-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine), share a chloro-substituted heterocyclic core but differ in backbone structure and application.

- Structural Differences : Unlike 6-Chloro-N,N-dimethylhexan-1-amine’s linear aliphatic chain, triazines feature a six-membered aromatic ring with alternating nitrogen atoms. This confers rigidity and planarity, enhancing their persistence in environmental matrices .

- Applications: Triazines are primarily herbicides, inhibiting photosynthesis in plants. Simazine, for example, is applied at 5 mg kg⁻¹ in soil studies , whereas this compound is specialized for membrane technology.

- Reactivity : The triazine ring’s electron-deficient nature facilitates nucleophilic substitution at the chloro site, whereas the hexanamine derivative undergoes reactions typical of aliphatic chlorides (e.g., elimination or nucleophilic displacement).

Table 1: Key Properties of Chlorinated Amines

1,3,5-Oxadiazine Derivatives

Compounds like 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines are heterocyclic analogs synthesized via dehydrosulfurization.

- Synthesis : These oxadiazines are formed using dehydrosulfurizing agents like dicyclohexylcarbodiimide (DCC) or I₂/Et₃N, yielding products with trichloromethyl and aryl groups . In contrast, this compound’s synthesis likely involves alkylation of dimethylamine with 6-chlorohexyl halides.

- Functionality : The oxadiazine core’s electron-withdrawing trichloromethyl group enhances stability, whereas the hexanamine’s aliphatic chain prioritizes solubility and membrane integration.

Cyclohexane Diamines

(1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine is a chiral cyclohexane-based diamine used in asymmetric synthesis and organometallic catalysis.

Research Findings and Implications

- Environmental Impact : Triazines like simazine exhibit long-term soil retention (studied over 21 days ), raising ecological concerns. In contrast, this compound’s applications in AEMs prioritize stability under operational conditions rather than environmental degradation.

- Synthetic Flexibility : Oxadiazines demonstrate the role of dehydrosulfurizing agents in tailoring product yields , highlighting the need for condition-specific optimization absent in the hexanamine’s straightforward alkylation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.